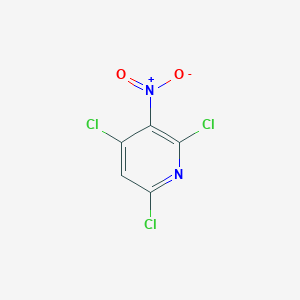

2,4,6-Trichloro-3-nitropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZFGUJBDRDICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483645 | |

| Record name | 2,4,6-Trichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-13-2 | |

| Record name | 2,4,6-Trichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance As a Versatile Synthetic Building Block in Organic Synthesis

The strategic value of 2,4,6-Trichloro-3-nitropyridine in organic synthesis is rooted in the exceptional reactivity conferred by its substituents. The presence of three electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group significantly activates the pyridine (B92270) ring towards nucleophilic attack. This high degree of electrophilicity makes it a prime substrate for a variety of chemical transformations, allowing for the stepwise and regioselective introduction of different functional groups.

The reactivity of the chlorine atoms is particularly noteworthy. Analogous to the well-studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms in this compound can be displaced by a wide range of nucleophiles. beilstein-journals.orgmjbas.com These reactions often proceed in a controlled, stepwise manner, enabling the synthesis of complex, highly substituted pyridine derivatives. The positions of the chlorine atoms (2, 4, and 6) are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism that is fundamental to the construction of many heterocyclic compounds. quimicaorganica.org The nitro group at the 3-position further enhances the electrophilicity of the ring, facilitating these substitution reactions. nih.gov

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of further synthetic possibilities, such as diazotization reactions to form azo dyes or acylation reactions to introduce amide functionalities. guidechem.com The reduction of a nitro group to an amine is a common and well-established transformation in organic synthesis, often achieved using reagents like stannous chloride or through catalytic hydrogenation. guidechem.com The resulting amino-trichloropyridine can then serve as a precursor for the synthesis of various fused heterocyclic systems.

The combination of these reactive sites makes this compound a powerful tool for generating molecular diversity. Chemists can selectively target the chloro or nitro groups to build complex molecular architectures, making it an invaluable intermediate in the synthesis of a wide range of organic molecules.

Overview of Research Domains and Interdisciplinary Significance

Nitration Reactions of Pyridine (B92270) Precursors

The synthesis of this compound primarily involves the direct nitration of a suitable chlorinated pyridine precursor. The selection of the starting material and nitrating agent is crucial for achieving the desired substitution pattern and minimizing side-product formation.

Nitration of 2,4,6-Trichloropyridine (B96486)

The direct nitration of 2,4,6-trichloropyridine serves as a primary route to this compound. While specific literature detailing this exact reaction is sparse, analogous nitration of similar compounds, such as 2,6-dichloropyridine (B45657), provides insight into the probable synthetic pathways. google.com The process for nitrating 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine typically employs a mixture of nitric acid and sulfuric acid. google.com This established method suggests that 2,4,6-trichloropyridine could likely be nitrated under similar conditions to introduce a nitro group at the 3-position.

Optimized Reaction Conditions and Parameters

Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the related nitration of 2,6-dichloropyridine, the use of oleum (B3057394) (fuming sulfuric acid) in place of standard sulfuric acid has been shown to be beneficial. google.com This allows for the use of lower molar ratios of nitric acid to the pyridine substrate and can proceed with little to no evolution of hazardous nitrogen oxide fumes. google.com The reaction temperature is also a key parameter, with ranges between 85°C and 150°C being typical for these types of nitrations. google.com A modified procedure for the nitration of pyridines involves reacting the pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane, followed by treatment with a solution of sodium bisulfite in a methanol/water mixture. ntnu.no

Interactive Data Table: Optimized Nitration Parameters for Pyridine Derivatives

Below is a table summarizing typical optimized conditions for the nitration of chlorinated pyridines, which can be inferred for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Nitrating Agent | Nitric Acid / Oleum | Allows for lower molar ratios of HNO₃ and reduces hazardous fume evolution. google.com |

| Solvent | Dichloromethane or Nitromethane | Used in alternative methods with dinitrogen pentoxide. ntnu.no |

| Temperature | 85°C - 150°C | Typical range for achieving effective nitration. google.com |

| Post-treatment | Sodium Bisulfite in Methanol/Water | Employed in dinitrogen pentoxide methods to facilitate product isolation. ntnu.no |

Industrial-Scale Synthesis Approaches

For industrial-scale production, the efficiency and safety of the synthesis process are paramount. The use of oleum in the nitration of 2,6-dichloropyridine is particularly advantageous for large-scale operations as it improves productivity by requiring less nitric acid and mitigates environmental concerns by reducing the release of nitrogen oxides. google.com A patented process highlights the reaction of 2,6-dichloropyridine with nitric acid in the presence of 10-65% strength oleum, which is suitable for industrial production. google.com The molar ratio of the SO₃ in the oleum to the dichloropyridine is typically in the range of 2:1 to 6:1. google.com Such methodologies, focused on minimizing waste and hazardous byproducts, are indicative of the approaches necessary for the industrial synthesis of related compounds like this compound.

Modern Purification and Isolation Techniques for High Purity

Achieving high purity of the final product is essential for its use in further chemical synthesis. Following the reaction, the crude this compound must be isolated and purified. Common laboratory and industrial techniques include pouring the reaction mixture onto ice to precipitate the crude product, which can then be collected by filtration. prepchem.com The collected solid is typically washed with water to remove residual acids. prepchem.com For further purification, recrystallization from a suitable solvent, such as heptane, can be employed. epo.org In some cases, azeotropic distillation may be used to remove any residual water. epo.org Sublimation is another effective method for obtaining high-purity crystalline product. prepchem.com

Mechanistic Investigations of Pyridine Nitration

Understanding the mechanism of pyridine nitration is key to controlling the reaction and optimizing conditions. Research has particularly focused on the role of specific nitrating agents like dinitrogen pentoxide.

Role of Dinitrogen Pentoxide (N₂O₅) in Pyridine Nitration Pathways

The nitration of pyridine and its derivatives using dinitrogen pentoxide (N₂O₅) has been a subject of detailed mechanistic study. psu.edursc.orgrsc.org The reaction of N₂O₅ with a pyridine compound, either in an organic solvent or liquid sulfur dioxide, leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. psu.edursc.orgrsc.org

When this intermediate is treated with an aqueous solution of sodium bisulfite, it is attacked by the bisulfite nucleophile at either the 2- or 4-position of the pyridine ring. ntnu.no This results in the formation of transient species, namely N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. ntnu.norsc.orgrsc.org The N-nitro-1,2-dihydropyridine-2-sulfonate can then undergo further reaction with another bisulfite ion to form a tetrahydro intermediate. ntnu.no The final 3-nitropyridine (B142982) product is then formed through the elimination of two bisulfite ions from this intermediate. ntnu.no

Two primary mechanisms have been proposed for the rearrangement of the nitro group from the nitrogen atom to the carbon ring:

Migration as a nitronium ion within a solvent cage. psu.edursc.org

A sigmatropic shift , which is supported by studies on the nitration of dimethylpyridines. psu.edursc.org

The reaction to form the 3-nitropyridine from the N-nitro-1,4-dihydropyridine intermediate is a first-order reaction. rsc.orgrsc.orgepa.gov

An exploration of advanced synthetic routes to nitropyridine derivatives reveals sophisticated mechanisms that circumvent the challenges of direct nitration. This article focuses on the formation of this compound through a detailed examination of key reactive intermediates and the intricate rearrangement pathways they undergo.

2 Formation and Reactivity of N-Nitropyridinium Intermediates

The synthesis of nitropyridines, including functionalized targets like this compound, can be achieved through a modern approach that proceeds via an N-nitropyridinium intermediate. This method avoids the harsh conditions and low yields often associated with direct electrophilic aromatic substitution on the pyridine ring. researchgate.net The process begins with the reaction of a pyridine derivative with dinitrogen pentoxide (N₂O₅) in an organic solvent, which generates an N-nitropyridinium salt, such as N-nitropyridinium nitrate. researchgate.netntnu.norsc.orgrsc.org

This highly reactive intermediate is not typically isolated but is treated in situ with a nucleophile. rsc.orgrsc.org Common reagents for this step include aqueous solutions of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃). researchgate.netrsc.orgresearchgate.net The addition of the nucleophile to the pyridinium (B92312) ring results in the formation of unstable dihydropyridine (B1217469) adducts. rsc.org Detailed studies have identified these transient species as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. rsc.orgresearchgate.net These intermediates are crucial, as they set the stage for the subsequent migration of the nitro group from the ring nitrogen to a carbon atom, ultimately leading to the formation of the β-nitropyridine product after elimination of the sulfonate group and rearomatization. rsc.org

The sequence of events from the starting pyridine to the final nitrated product is a well-orchestrated cascade of reactions, as summarized in the table below.

| Step | Reactants | Intermediate Formed | Role of Intermediate |

| 1 | Pyridine derivative, Dinitrogen pentoxide (N₂O₅) | N-Nitropyridinium ion | Highly reactive electrophilic species. |

| 2 | N-Nitropyridinium ion, Nucleophile (e.g., HSO₃⁻) | N-nitro-dihydropyridine-sulfonic acids (1,2- and 1,4-adducts) | Transient species that facilitate the migration of the nitro group. rsc.orgresearchgate.net |

| 3 | N-nitro-dihydropyridine intermediates | 3-Nitropyridine derivative | The final product following nitro group migration and rearomatization. |

3 Detailed Studies on Nitro Group Migration Mechanisms (e.g., Sigmatropic Shift)

The mechanism of nitro group migration from the nitrogen atom of the N-nitropyridinium intermediate to the C-3 position of the pyridine ring has been a subject of detailed investigation. This transformation is not a standard electrophilic aromatic substitution. researchgate.netresearchgate.net Two primary mechanisms were initially considered: the migration of a nitronium ion (NO₂⁺) within a solvent cage, or a concerted, intramolecular pericyclic reaction known as a sigmatropic shift. rsc.orgresearchgate.net

Overwhelming evidence from mechanistic studies, including kinetic analysis and experiments with variously substituted pyridines, points towards a researchgate.netclockss.org sigmatropic shift as the operative pathway. rsc.orgrsc.orgresearchgate.net A sigmatropic reaction involves the movement of a sigma bond across a π-conjugated system. wikipedia.org In this specific case, the σ-bond between the pyridine nitrogen and the nitro group migrates to the C-3 position via a five-membered transition state within the N-nitro-1,2-dihydropyridine intermediate. researchgate.netresearchgate.net

The regioselectivity observed in the nitration of substituted pyridines provides strong support for this mechanism. For instance, the reaction of 3-acetylpyridine (B27631) via this methodology yields a product where the nitro group has migrated specifically to the C-3 position. rsc.orgresearchgate.net This high degree of regioselectivity is characteristic of a concerted, orbital-controlled sigmatropic shift. A mechanism involving a dissociated nitronium ion would be expected to be less selective, likely leading to a mixture of isomers. ntnu.norsc.org

Kinetic studies have further illuminated the process. The reaction of the N-nitro-1,2-dihydropyridine intermediate derived from pyridine itself proceeds with an activation enthalpy (ΔH‡) of 18(1) kcal mol⁻¹ and an activation entropy (ΔS‡) of –5(4) cal mol⁻¹ K⁻¹. rsc.org The rate of this reaction is only marginally affected by the polarity of the reaction medium, which is also consistent with a concerted, intramolecular mechanism rather than one involving the formation of charged intermediates. rsc.org

Chemical Reactivity and Transformative Reactions of 2,4,6 Trichloro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 2,4,6-trichloro-3-nitropyridine is electron-deficient due to the electronegativity of the nitrogen atom and the presence of electron-withdrawing chloro and nitro substituents. This electronic arrangement activates the ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction class for this compound. nih.govyoutube.com The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govresearchgate.net

Substitution of Halogen Atoms by Diverse Nucleophiles (e.g., Amines, Thiols)

The chlorine atoms on the this compound ring can be displaced by a variety of nucleophiles. Common nucleophiles employed in these reactions include amines and thiols, leading to the formation of amino- and thio-substituted nitropyridines, respectively.

The reaction with amines, for instance, can introduce new nitrogen-containing functional groups onto the pyridine core. youtube.com Similarly, thiols react to form thioethers. The substitution of the non-activated nitro group by sulfur nucleophiles has also been observed in other nitropyridine systems. nih.gov

Vicarious Nucleophilic Substitution (VNS) with Nitrogen and Carbon Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom is replaced instead of a leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic compounds such as nitroarenes. wikipedia.orgorganic-chemistry.org The VNS mechanism involves the attack of a nucleophile, which carries a leaving group, on the aromatic ring. organic-chemistry.org This is followed by a base-induced elimination to restore aromaticity. nih.gov

For nitropyridines, VNS reactions offer a powerful method for C-H functionalization, allowing for the introduction of alkyl or amino groups. nih.gov The reaction of electrophilic nitropyridines with carbanions stabilized by sulfonyl groups can lead to C-H alkylation. nih.gov VNS can also be achieved with nitrogen nucleophiles. For instance, 3-nitropyridine (B142982) compounds have been successfully aminated at the 6-position using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798). rsc.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into an amino group, significantly altering the molecule's properties and reactivity.

Selective Reduction to Amino Pyridine Derivatives

The reduction of the nitro group to an amine is a common and synthetically valuable transformation. jsynthchem.com This conversion is significant because the resulting amino group can serve as an active site for further derivatization. jsynthchem.com Various methods have been developed for the selective reduction of nitroaromatic compounds in the presence of other reducible functional groups. researchgate.netcommonorganicchemistry.com

Catalytic Hydrogenation and Other Reductive Systems

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.comwikipedia.org Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The choice of catalyst can be crucial, especially when other functional groups that are sensitive to hydrogenolysis, such as halogens, are present. commonorganicchemistry.com For instance, Raney nickel is often preferred over Pd/C to avoid dehalogenation of aromatic halides. commonorganicchemistry.com

Other reductive systems can also be employed. For example, tin(II) chloride (SnCl2) offers a mild method for reducing nitro groups to amines. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used and may offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com The combination of sodium borohydride (B1222165) with transition metal complexes, such as Ni(PPh3)4, has also been shown to be an effective system for the reduction of nitro compounds to their corresponding amines. jsynthchem.com

Below is an interactive table summarizing the reactivity of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols | Substituted aminopyridines, thiopyridines |

| Vicarious Nucleophilic Substitution (VNS) | Carbanions (e.g., from sulfones), Hydroxylamine, 4-Amino-1,2,4-triazole | Alkylated pyridines, Aminopyridines |

| Nitro Group Reduction | H2/Pd/C, H2/Raney Ni, SnCl2, Na2S, NaBH4/Ni(PPh3)4 | Aminopyridine derivatives |

Intermolecular Reductive Coupling Reactions

A significant advancement in the functionalization of nitroarenes, including nitropyridines, is the development of intermolecular reductive C-N cross-coupling reactions. A transition-metal-free method utilizes a small-ring organophosphorus-based catalyst, specifically 1,2,2,3,4,4-hexamethylphosphetane, in conjunction with a terminal hydrosilane reductant like phenylsilane. nih.govorganic-chemistry.orgmit.edu This catalytic system operates through a PIII/PV=O redox cycle to drive the reductive coupling of nitro(hetero)arenes with boronic acids. nih.govresearchgate.net This process enables the formation of valuable (hetero)arylamines from readily available starting materials. nih.gov

This methodology is applicable for constructing both Csp2–N bonds, using arylboronic acids, and Csp3–N bonds from alkylboronic acids. organic-chemistry.orgmit.edu A key advantage of this reaction is its stereospecificity concerning the formation of Csp3–N bonds. organic-chemistry.orgresearchgate.net This catalytic approach presents a complementary route to traditional transition-metal-catalyzed C-N bond formation, offering a new pathway for creating complex nitrogen-containing molecules. nih.govmit.edu

Rearrangement and Isomerization Phenomena

Mechanistic Insights into Nitro Group Migration on the Pyridine Ring

The migration of a nitro group on the pyridine ring is a well-documented phenomenon that does not proceed through a typical electrophilic aromatic substitution. Instead, the accepted mechanism involves a researchgate.netnih.gov sigmatropic shift. researchgate.netresearchgate.netrsc.org The process is initiated by the reaction of a pyridine compound with a nitrating agent, such as dinitrogen pentoxide (N2O5), which forms an N-nitropyridinium ion intermediate. rsc.orgntnu.no

This N-nitropyridinium species is then attacked by a nucleophile, like a bisulfite ion (HSO3-), at the 2- or 4-position of the pyridine ring. This addition leads to the formation of unstable N-nitro-dihydropyridine intermediates, such as N-nitro-1,2-dihydropyridine-2-sulfonic acid and N-nitro-1,4-dihydropyridine-4-sulfonic acid. rsc.orgntnu.no From the 1,2-dihydropyridine intermediate, the nitro group migrates from the nitrogen atom to the 3-position of the ring. Subsequent elimination of the nucleophile regenerates the aromatic pyridine ring, now substituted with a nitro group at the 3-position. researchgate.netrsc.org Studies involving substituted pyridines, such as 3-acetylpyridine (B27631) and dimethylpyridines, have provided results that support the researchgate.netnih.gov sigmatropic shift mechanism over a pathway involving the formation of a solvent-caged ion pair. rsc.orgrsc.org

Influence of Solvent and Base on Migration Pathways

The choice of solvent and base plays a critical role in directing the pathways of nitro group migration and other reactions of nitropyridines. The initial formation of the N-nitropyridinium ion occurs in organic solvents like dichloromethane (B109758), nitromethane, or liquid SO2. rsc.orgntnu.no The subsequent rearrangement is typically performed by treating this intermediate with an aqueous solution of a base like sodium bisulfite (NaHSO3). rsc.orgntnu.no

The polarity of the solvent in the final rearrangement step has been observed to have only a marginal effect on the reaction rate of the 1,2-dihydropyridine intermediate. rsc.org However, the nature of the solvent can influence the clustering and interaction of reactants. For instance, studies on the acid-base interaction between acetic acid and pyridine have shown that the clustering behavior is significantly different in water compared to acetonitrile, which can be attributed to the different cluster structures of the molecules in each solvent. rsc.org

In other transformations of nitropyridone systems, strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed to facilitate reactions, such as the cycloaddition with ethyl isocyanoacetate to form pyrrolopyridine derivatives. nih.gov

Oxidation Reactions and Pathways

The pyridine ring in this compound is already in a relatively high oxidation state due to the presence of the electronegative nitro group and chlorine atoms. However, further oxidative transformations can be performed on derivatives. For instance, related 2-methyl-3-nitropyridines can be oxidized to their corresponding N-oxides using reagents like a hydrogen peroxide-urea complex. nih.gov The formation of N-oxides can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent functionalization steps. nih.gov

The nitration of 2,6-dichloropyridine (B45657) to produce 2,6-dichloro-3-nitropyridine (B41883) is itself an oxidative process. google.com This reaction is typically carried out using a mixture of nitric acid and oleum (B3057394). The oleum is believed to form an in-situ complex with the 2,6-dichloropyridine, facilitating the nitration at lower molar ratios of nitric acid and minimizing the evolution of hazardous nitrogen oxide fumes. google.com

Strategies for Further Functionalization and Derivatization

Introduction of Nitrogen-Containing Scaffolds

The electron-deficient nature of the nitropyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, providing a direct route for the introduction of various nitrogen-containing scaffolds. The nitro group itself can act as a leaving group, particularly when it is not in an activated position. nih.gov

One common strategy is the direct substitution of the chloro atoms or the nitro group with nitrogen nucleophiles. Reactions of nitropyridines with ammonia (B1221849) and various amines can be achieved through methods like vicarious nucleophilic substitution (VNS) or oxidative substitution to yield aminopyridine derivatives. researchgate.net For example, 2-chloro-5-nitropyridine (B43025) reacts with N-phenylpiperazine, followed by reduction of the nitro group, to synthesize 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a precursor for other bioactive molecules. researchgate.net

Multicomponent reactions offer an efficient way to build complex heterocyclic systems. By using a hydrazine-derived Schiff base, isocyanides can be added in a one-pot reaction to generate unique pyridotriazine scaffolds. nih.gov Modifying the reaction conditions and reagents allows for the synthesis of other nitrogen-rich systems like triazolopyridines. nih.gov

Another powerful tool for derivatization is the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on the triazine ring can be substituted stepwise with different nucleophiles under temperature control, allowing for the synthesis of a wide array of derivatives, including those linked to chiral amino acids. researchgate.net

Table of Reaction Conditions for Functionalization

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Chloro-3-nitropyridines | Diethyl malonate, then H2SO4 | 2-Methyl-3-nitropyridines | nih.gov |

| 2,6-Dichloropyridine | HNO3, Oleum | 2,6-Dichloro-3-nitropyridine | google.com |

| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | 6-(4-phenylpiperazin-1-yl)-5-nitropyridine | researchgate.net |

| 2-Hydrazinopyridine, Aldehyde | Isocyanide | Pyridotriazine scaffold | nih.gov |

| 2-Hydrazinopyridine, Aldehyde | Isocyanate | Triazolopyridine scaffold | nih.gov |

Alkylation and Acylation Reactions

The introduction of alkyl and acyl functionalities onto the this compound ring represents a key transformation for modifying its chemical properties. However, the strong electron-withdrawing nature of the three chlorine atoms and the nitro group significantly deactivates the pyridine ring, posing considerable challenges for classical electrophilic substitution reactions.

Alkylation Reactions

Direct Friedel-Crafts alkylation of the this compound ring is generally not a viable synthetic route. libretexts.org The pyridine nitrogen and the nitro group deactivate the aromatic system towards electrophilic attack, a fundamental requirement for the Friedel-Crafts reaction. libretexts.org

A more plausible approach for the alkylation of this electron-deficient heterocycle is through nucleophilic substitution of a hydrogen atom, particularly via a mechanism known as Vicarious Nucleophilic Substitution (VNS). acs.orgacs.org VNS reactions are well-suited for the introduction of alkyl groups onto nitro-activated aromatic rings. acs.orgacs.org In the context of this compound, the most likely position for such a reaction would be at the C-5 position, which is ortho to the activating nitro group.

The generalized mechanism for the VNS alkylation of a nitropyridine involves the reaction with a carbanion that has a leaving group at the alpha-position. The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by base-induced β-elimination of the leaving group to afford the alkylated product. acs.org

It is important to note that in a highly substituted substrate like this compound, nucleophilic attack could also lead to the substitution of one of the chlorine atoms, representing a competing reaction pathway. The regioselectivity of such reactions would be influenced by the nature of the nucleophile and the reaction conditions.

The table below outlines the expected reactants and general conditions for a hypothetical VNS alkylation of this compound based on studies with other nitropyridines.

| Reactant 1 | Reagent | Base | Solvent | Expected Product |

| This compound | Alkyl sulfone (e.g., R-CH₂-SO₂Ph) | Strong base (e.g., t-BuOK) | Polar aprotic (e.g., DMF, THF) | 5-Alkyl-2,4,6-trichloro-3-nitropyridine |

This table is illustrative and based on general principles of VNS reactions on nitropyridines, as direct experimental data for this compound was not found in the reviewed literature.

Acylation Reactions

Similar to alkylation, direct Friedel-Crafts acylation of this compound is highly challenging. The pyridine ring is strongly deactivated, making it a poor substrate for this type of electrophilic aromatic substitution. youtube.com The Lewis acid catalyst required for the acylation would likely coordinate with the pyridine nitrogen, further deactivating the ring. nih.govnumberanalytics.com

Alternative strategies for the acylation of pyridine rings often involve the use of organometallic reagents on halogenated pyridines or the acylation of lithiated pyridine derivatives. youtube.com In the case of this compound, the presence of multiple reactive sites (the C-5 hydrogen and the three chlorine atoms) would likely lead to a mixture of products, complicating the selective introduction of an acyl group at a specific position.

Reductive acylation has been reported for some 2-substituted 5-nitropyridines, but this involves the reduction of the nitro group and is therefore not a direct acylation of the nitropyridine ring itself. rsc.org

Given the significant electronic deactivation and the presence of multiple potential reaction sites, the selective acylation of the this compound ring remains a formidable synthetic challenge for which specific, successful examples are not prominently reported in the scientific literature.

The following table summarizes the challenges associated with the acylation of this compound.

| Reaction Type | Reagents | Challenges |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Strong deactivation of the pyridine ring by the nitro group and chlorine atoms; catalyst coordination with the pyridine nitrogen. libretexts.orgyoutube.comnih.govnumberanalytics.com |

| Acylation via Organometallics | Organolithium or Grignard reagents followed by an acylating agent | Competition between metalation at C-5 and nucleophilic substitution of chlorine atoms; potential for multiple products. |

Strategic Applications of 2,4,6 Trichloro 3 Nitropyridine in Advanced Chemical Synthesis

Precursor in Pharmaceutical Chemistry and Drug Discovery

Nitropyridines are recognized as convenient and readily available precursors for a vast array of mono- and polynuclear heterocyclic systems that exhibit significant biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. google.com The presence of multiple reactive sites on 2,4,6-trichloro-3-nitropyridine and related compounds allows for its strategic incorporation into novel therapeutic agents.

The reactivity of chlorinated nitropyridines enables their use in the synthesis of diverse, biologically active molecules. The chlorine atoms are susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic systems.

For instance, related structures like 2,4-dichloro-3-nitropyridine (B57353) serve as a precursor for substituted imidazo[4,5-b]pyridines, which have been investigated for their inhibitory activity against phosphodiesterase 4 and 7. rsc.org In this synthesis, the chlorine atom at position 4 is selectively substituted by amines, initiating the construction of the fused imidazole (B134444) ring. rsc.org Similarly, 4-chloro-3-nitropyridine (B21940) has been used to synthesize 3,6-diazaphenothiazines, which have shown potential antitumor activity. rsc.org The synthesis proceeds through a nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization, likely involving a Smiles rearrangement. rsc.org

Furthermore, chloro-nitropyridine derivatives are employed in synthesizing compounds with antimicrobial properties. Studies have shown that reacting 2-, 4-, and 6-chloro-3-nitropyridines with azoles can yield derivatives with moderate antibacterial activity against S. aureus and E. coli, as well as antiprotozoal effects. rsc.org The Bartoli reaction, a classic method for forming pyrrole (B145914) rings, utilizes 2-halogen-3-nitropyridines to produce pyrrolo[2,3-c]pyridines, which are foundational structures for a wide range of biologically active compounds. orst.edu

Table 1: Examples of Bioactive Heterocycles Synthesized from Chloro-Nitropyridine Precursors

| Precursor | Synthesized Heterocycle | Potential Biological Activity |

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines | Phosphodiesterase 4/7 Inhibition rsc.org |

| 4-Chloro-3-nitropyridine | 3,6-Diazaphenothiazines | Antitumor rsc.org |

| Chloro-3-nitropyridines | Azole-functionalized pyridines | Antibacterial, Antiprotozoal rsc.org |

| 2-Halogen-3-nitropyridines | Pyrrolo[2,3-c]pyridines | Building blocks for various active compounds orst.edu |

The utility of chloro-nitropyridines extends to the development of targeted therapies for specific diseases. The ability to selectively functionalize the pyridine (B92270) ring is crucial for creating molecules that can interact with specific biological targets.

A notable example is the synthesis of potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in certain cancers. rsc.org In one pathway, 2-chloro-5-methyl-3-nitropyridine (B188117) is converted into carboxylic acid derivatives that are then coupled with aromatic amines to yield potent JAK2 inhibitors. rsc.org Another significant application is in the creation of DNA-dependent protein kinase (DNA-PK) inhibitors, such as AZD7648, which play a role in cancer therapy. rsc.org The synthesis of such complex molecules often involves intermediates derived from functionalized nitropyridines. rsc.org

Derivatives of 2-chloro-3-nitropyridine (B167233) are also valuable intermediates. google.com For example, it can be used as a starting material to synthesize 4-(5-bromo-3-fluoropyridin-2-yl)morpholine, a key fragment in medicinal chemistry, through a multi-step process involving substitution, reduction, diazotization, and further substitution. google.com

While direct synthesis of the established dipeptidyl peptidase IV (DPP-4) inhibitor Imigliptin, used for treating type 2 diabetes, does not start from this compound, its synthesis relies on a key dichloropyridine intermediate that highlights the importance of this structural class. rsc.org The synthesis of Imigliptin begins with a hydroxypyridone, which is treated with phosphorus oxychloride (POCl₃) to yield a dichloropyridine intermediate. rsc.org This intermediate then undergoes a highly regioselective nucleophilic substitution with an aminopiperidine moiety. rsc.org

Crucially, related and highly relevant intermediates like 2,4-dichloro-3-nitropyridine can be synthesized from precursors such as 4-chloro-3-nitropyridine-2-ol by reacting it with phosphorus oxychloride. google.com This demonstrates that the core dichlorinated pyridine scaffold, essential for the synthesis of pharmaceuticals like Imigliptin, is accessible from nitropyridine derivatives, positioning them as fundamental starting materials in the broader synthetic strategy for such therapeutic agents. rsc.orggoogle.com

Role in Agrochemical Development

The pyridine nucleus is a critical component in many agrochemicals. The reactivity of compounds like this compound makes them valuable precursors for creating new active ingredients for crop protection. Related structures, such as 2,4,6-trichloropyrimidine, are known intermediates for active ingredients in plant protection. nih.govwikipedia.org

Chlorinated nitropyridines are direct precursors and structural components of various agrochemicals. For example, 2,6-dichloro-3-nitropyridine (B41883) has been reported to possess herbicidal properties and serves as a chemical intermediate for other agricultural applications. The synthesis of this compound is achieved through the nitration of 2,6-dichloropyridine (B45657).

The trichloropyridine framework is central to the herbicide Triclopyr, which is 2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid. Triclopyr is a systemic, selective herbicide used to control broad-leaved weeds. Its synthesis from a trichlorinated pyridine highlights the importance of this chemical family in developing effective herbicides.

Furthermore, the related pyrimidine (B1678525) heterocycle is a well-established motif in fungicides. Anilinopyrimidine fungicides like pyrimethanil (B132214) and cyprodinil (B131803) are used to control diseases such as Botrytis cinerea. The frequent emergence of resistance to these fungicides drives research into new derivatives, often synthesized from chlorinated pyrimidine precursors, to find more effective and durable solutions.

Table 2: Examples of Agrochemicals and Precursors Based on Chlorinated Pyridine/Pyrimidine Structures

| Compound/Precursor | Agrochemical Class | Application/Role |

| 2,6-Dichloro-3-nitropyridine | Herbicide/Intermediate | Possesses herbicidal properties; intermediate for other agrochemicals. |

| Triclopyr | Herbicide | Systemic control of broad-leaved and woody weeds. |

| Anilinopyrimidines | Fungicide | Control of fungal pathogens like Botrytis cinerea. |

A review of the scientific and patent literature, including established synthesis routes for glyphosate (B1671968), does not indicate that this compound is used as a precursor for the synthesis of glyphosate or its derivatives. The commercial production of glyphosate, an organophosphorus compound, typically proceeds through well-documented pathways starting from precursors such as glycine, diethanolamine (B148213) (DEA), or hydrogen cyanide (HCN), which are chemically distinct from pyridine-based compounds. rsc.org Therefore, there is no current documented application of this compound in the synthesis of this specific class of herbicides.

Applications in Materials Science

The unique electronic and structural properties of this compound make it a precursor of interest for the development of novel materials. Its reactivity allows for its incorporation into larger molecular frameworks, imparting specific functions to the resulting materials. The compound is listed as a building block for materials science, including polymer science and organic pigments. bldpharm.combldpharm.com

Preparation of Functionalized Polymers

This compound is categorized among building blocks for polymer science. bldpharm.com Its potential use is suggested by its inclusion in product catalogs under categories such as polymerization catalysts and reagents. ambeed.comambeed.com While specific examples of polymers derived directly from this compound are not detailed in the provided research, a related compound, 2,4-dichloro-3-nitropyridine, is noted for its use in polymer coatings to enhance durability and UV resistance. This suggests a potential application pathway for the trichloro- derivative in creating functionalized polymers. The compound is also listed in catalogs featuring ion-exchange polymers. google.com

Synthesis of Dyes and Pigments

The highly conjugated structure inherent in pyridine derivatives is a common feature in many chromophores. This compound is classified under product categories that include organic pigments, indicating its role as a potential intermediate in the synthesis of coloring agents. bldpharm.combldpharm.com The synthesis of dyes and pigments often involves the reaction of heterocyclic intermediates to create larger, more complex systems with specific color properties. The reactivity of the chloro- and nitro- groups on the pyridine ring provides pathways to create such extended conjugated systems.

Development of Catalytic Systems and Ligands

In the field of catalysis, pyridine-containing molecules are frequently used as ligands that can coordinate with metal centers to form functional metal complexes. ambeed.com this compound is identified as a potential building block for such systems, appearing in chemical catalogs under categories like "Ligands for Functional Metal Complexes" and "Polymerization Catalysts". ambeed.comambeed.com The nitrogen atom of the pyridine ring and the potential for substitution of the chlorine atoms offer multiple points for coordination or modification to create tailored ligands for specific catalytic applications.

Table 1: Applications of this compound in Materials Science

| Application Area | Specific Role / Potential Use | Supporting Evidence |

| Functionalized Polymers | Building block for creating polymers with enhanced properties; potential intermediate for polymerization catalysts. ambeed.comambeed.com | Listed in catalogs for polymer science, polymerization catalysts, and ion-exchange resins. bldpharm.comambeed.comambeed.comgoogle.com |

| Dyes and Pigments | Intermediate in the synthesis of organic pigments and dyes. bldpharm.combldpharm.com | Classified under product categories for organic pigments. bldpharm.combldpharm.com |

| Catalytic Systems | Precursor for the development of specialized ligands for functional metal complexes. ambeed.com | Marketed as a building block for ligands and catalysts. ambeed.comambeed.com |

Building Block for Complex Organic Molecules

The high degree of substitution and the electron-deficient nature of the pyridine ring make this compound an exceptionally useful platform for constructing more complex organic molecules. cymitquimica.com The nitro group and the three chlorine atoms act as reactive handles that can be selectively addressed to build intricate molecular architectures. cymitquimica.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Palladium-Catalyzed Aminocarbonylation)

This compound is an effective substrate in palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. ambeed.comambeed.com The Suzuki-Miyaura coupling, in particular, has been successfully demonstrated. In a documented example, this compound was reacted with phenylboronic acid in the presence of a palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium carbonate as a base. google.com This reaction selectively replaced the chlorine atom at the 4-position with a phenyl group to yield 2,6-dichloro-4-phenyl-3-nitropyridine, showcasing a powerful method for creating substituted pyridine cores. google.com

Table 2: Example of Suzuki-Miyaura Reaction with this compound

| Parameter | Details | Reference |

| Reactants | This compound, Phenylboronic acid | google.com |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (B109758) | google.com |

| Base | Potassium Carbonate | google.com |

| Solvent System | 1,4-Dioxane and Water | google.com |

| Product | 2,6-Dichloro-4-phenyl-3-nitropyridine | google.com |

| Significance | Demonstrates selective C-C bond formation at the C-4 position of the pyridine ring. | google.com |

Synthesis and Research on Derivatives of 2,4,6 Trichloro 3 Nitropyridine

Design and Synthesis of Novel Functionalized Derivatives

The design of new derivatives of 2,4,6-trichloro-3-nitropyridine is largely centered on the selective substitution of its chloro groups. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine (B92270) ring makes the chlorine atoms susceptible to nucleophilic substitution, particularly at the 2- and 6-positions. Researchers leverage this reactivity to introduce a variety of functional groups, thereby creating new chemical entities for further investigation.

The introduction of amino and alkyl groups is a common strategy in medicinal chemistry to modulate properties such as solubility, basicity, and the ability to form hydrogen bonds. The synthesis of aminated nitropyridines can be achieved through several methods. A straightforward approach involves the reaction of halo-pyridines with various amines. scielo.br For instance, 2-chloro-3-nitropyridine (B167233) can react with different formamides under refluxing conditions to yield the corresponding aminopyridine derivatives. scielo.br This method provides a practical, transition-metal-free pathway for amination. scielo.br

Another sophisticated method for amination is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of an amino group onto an electrophilic aromatic ring using reagents like 4-amino-1,2,4-triazole (B31798) or hydroxylamine (B1172632). google.com This technique has been applied to produce aminated aromatic structures and is a viable pathway for creating amino derivatives of nitropyridines. google.comntnu.no

Alkylated derivatives are synthesized by introducing alkyl chains onto the pyridine core. This can be accomplished through various organic reactions, although specific examples starting directly from this compound are not extensively detailed in the provided context. However, the general principles of nucleophilic substitution would apply, where an organometallic reagent or an alkyl amine could displace one or more of the chlorine atoms.

Table 1: Examples of Amination Reactions on Nitropyridines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Formamide | 2-Amino-3-nitropyridine | scielo.br |

| 2-Chloro-3-nitropyridine | N,N-Dimethylformamide | 2-(Dimethylamino)-3-nitropyridine | scielo.br |

| Electrophilic Nitroaromatics | 4-Amino-1,2,4-triazole | Aminated Nitroaromatics | google.com |

The synthesis of sulfonated nitropyridines introduces the sulfonyl group, a key functional group in many biologically active compounds. A developed method for preparing aryl and heteroaryl sulfonamides involves the use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). mit.edu This process has been demonstrated with organozinc reagents derived from heteroaryl bromides. The reaction of an aryl- or heteroarylzinc reagent with TCPC can generate a sulfonyl chloride intermediate, which is then reacted in situ with an amine to produce the final sulfonamide. mit.edu This approach is notable for its modularity and efficiency. mit.edu

Further halogenation of the pyridine ring or substitution of existing chloro atoms with other halogens can be used to fine-tune the electronic and steric properties of the molecule. For example, a synthetic route starting from 2-chloro-3-nitropyridine can lead to the formation of 4-(5-bromo-3-fluoropyridin-2-yl)morpholine, demonstrating the introduction of both fluorine and bromine into the pyridine structure through a multi-step process. guidechem.com The development of halogenated derivatives is a key strategy in creating potent therapeutic agents. nih.gov

Table 2: Synthesis of Sulfonated and Halogenated Pyridine Derivatives

| Starting Material/Precursor | Key Reagent(s) | Resulting Functional Group/Compound | Reference |

|---|---|---|---|

| Heteroarylzinc Reagents | 2,4,6-Trichlorophenyl chlorosulfate (TCPC), Amine | Heteroaryl Sulfonamide | mit.edu |

| 2-Thienylzinc Bromide | TCPC, Dimethylamine | Thiophene-2-sulfonamide | mit.edu |

| 2-Chloro-3-nitropyridine | Multi-step process including diazotization and substitution | 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine | guidechem.com |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects. For derivatives of nitropyridines, SAR studies systematically explore how different substituents on the pyridine ring influence biological activity.

In analogous heterocyclic systems, SAR studies have provided significant insights. For example, in a series of anti-Cryptosporidium agents, the heterocyclic head group was systematically modified to improve potency and reduce off-target effects. nih.gov Key structural features, such as a piperazine (B1678402) and a dichlorophenyl group, were maintained while the core heteroaryl scaffold was varied. nih.gov This systematic interrogation of the scaffold helps in understanding the spatial and electronic requirements for biological activity. nih.gov

Similarly, in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, a series of analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) were prepared to understand the structural features relevant to antagonist potency. ebi.ac.uk These efforts led to the identification of compounds with significantly higher potency than the parent compound, highlighting the impact of specific structural modifications. ebi.ac.uk While direct SAR studies on this compound derivatives are not detailed, the principles from these related studies would guide the modification of its derivatives to probe interactions with biological targets. The goal is to identify the optimal combination of substituents at the 2-, 4-, and 6-positions to achieve a desired biological effect.

Exploration of Unique Biological Activities in Derived Compounds

The nitropyridine nucleus is a key component in the development of various medicinal and agrochemical agents. nih.gov Fused heterocyclic systems containing a nitropyridine moiety have been associated with a range of biological activities, including anti-inflammatory and antiviral profiles. nih.gov Pyridine derivatives have also been developed and utilized as insecticidal agents. nih.gov

The functionalized derivatives stemming from precursors like this compound are explored for novel therapeutic applications. For instance, halogenated indeno[1,2-b]pyridinol derivatives have been synthesized and investigated as potent topoisomerase IIα-targeted anticancer agents. nih.gov Studies showed that compounds with a chlorophenyl group at the 2-position and a phenol (B47542) group at the 4-position of the indenopyridinol system exhibited significant antiproliferative activity and selective inhibition of topoisomerase IIα. nih.gov This highlights how specific halogenation patterns on a pyridine-containing scaffold can lead to potent and selective biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,4,6-trichloro-3-nitropyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nitration of 2,4,6-trichloropyridine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 pyridine:nitrating agent) and monitoring reaction times to minimize byproducts like dinitro derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . For scale-up, flow chemistry systems improve heat dissipation and reduce decomposition risks.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, chlorines at C2,4,6) by comparing chemical shifts to computational predictions (e.g., DFT) .

- HPLC-MS : Detect trace impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients.

- XRD : Resolve crystallographic ambiguity in regiochemistry, especially if synthetic routes yield positional isomers .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential NOx emissions during nitration .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating halogenated waste for incineration .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The nitro group at C3 directs nucleophiles to electron-deficient positions (C4 or C6), while chlorines act as leaving groups. Solvent effects (e.g., DMSO vs. THF) are critical for transition-state modeling .

- Molecular Dynamics (MD) : Simulate reaction trajectories to assess steric hindrance from substituents and predict regioselectivity in multi-substituted derivatives .

Q. How can contradictory data on the regioselectivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from variable catalyst systems (e.g., Pd vs. Cu) or solvent polarity. Systematic approaches include:

- Kinetic Profiling : Compare reaction rates at C2, C4, and C6 using time-resolved ¹H NMR.

- Isotopic Labeling : Track substitution pathways with ¹⁸O-labeled nitro groups or deuterated solvents to identify intermediates .

- Triangulation : Validate findings using multiple techniques (e.g., XRD for crystal structure, GC-MS for byproduct analysis) .

Q. What strategies enable the use of this compound as a scaffold for multi-step synthesis of heterocyclic compounds?

- Methodological Answer :

- Sequential Functionalization : Exploit SNAr reactivity to introduce amines or thiols at C4/C6, followed by nitro group reduction (e.g., H₂/Pd-C) to yield aminopyridines for further cyclization .

- Protection-Deprotection : Temporarily mask reactive sites (e.g., silylation of hydroxyl intermediates) to direct coupling reactions to specific positions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies may stem from ligand choice (e.g., PPh₃ vs. XPhos) or base (K₂CO₃ vs. Cs₂CO₃). Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.